N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as MBX-2982, is a small molecule drug that has been studied for its potential use in the treatment of type 2 diabetes. It works by targeting a specific receptor in the body, known as GPR119, which is involved in the regulation of glucose and insulin levels.
Wirkmechanismus
The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its binding to the GPR119 receptor, which is primarily located in the pancreas and gastrointestinal tract. Activation of this receptor leads to the release of incretin hormones, such as GLP-1 and GIP, which stimulate insulin secretion and improve glucose control.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion and glucose control, N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of glucagon-like peptide-2 (GLP-2), which is involved in the regulation of intestinal function and nutrient absorption. It has also been shown to reduce inflammation and oxidative stress in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide in lab experiments is its specificity for the GPR119 receptor, which allows for targeted manipulation of this pathway. However, one limitation is that the drug has only been studied in animal models, and its effects in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes. Another area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to fully understand the safety and efficacy of the drug in humans.
Synthesemethoden
The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. One method that has been described in the literature involves the use of a palladium-catalyzed coupling reaction between a boronic acid and an aryl halide. This method has been shown to be efficient and scalable, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been the subject of extensive scientific research, with a focus on its potential use in the treatment of type 2 diabetes. Studies have shown that the drug can stimulate the release of insulin from pancreatic beta cells, leading to improved glucose control. It has also been shown to improve glucose tolerance and reduce body weight in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-9-17-14-8-12(4-5-15(14)20-9)18-16(19)13-7-10-2-3-11(13)6-10/h2-5,8,10-11,13H,6-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRQOQWBHAIIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.